molecular formula C11H12N2O B1423523 (2-Methoxyquinolin-4-yl)methanamine CAS No. 708261-70-5

(2-Methoxyquinolin-4-yl)methanamine

Cat. No. B1423523
M. Wt: 188.23 g/mol
InChI Key: VZLFOYPOCKNHBD-UHFFFAOYSA-N
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Description

“(2-Methoxyquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 708261-70-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is (2-methoxy-4-quinolinyl)methanamine .


Molecular Structure Analysis

The InChI code for “(2-Methoxyquinolin-4-yl)methanamine” is 1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Methoxyquinolin-4-yl)methanamine” is a powder with a melting point of 86-89°C . and is stored at a temperature of 4°C .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from (2-Methoxyquinolin-4-yl)methanamine, specifically the triazole-linked derivatives, have shown promising results as antimicrobial agents. These compounds have exhibited moderate to very good activities against pathogenic bacterial and fungal strains, comparable to first-line drugs used in antimicrobial therapy (Thomas, Adhikari, & Shetty, 2010).

Antitumor Activities

A series of novel mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, demonstrated significant in vitro cytotoxicity against various human cancer cell lines. These compounds have shown potential as antitumor agents, with some derivatives displaying attractive cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Catalytic Applications

(4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Methoxyquinolin-4-yl)methanamine, was utilized to synthesize N-heterocyclic ruthenium(II) complexes, which were then employed as catalysts in transfer hydrogenation reactions. These catalysts demonstrated excellent conversions and high turnover frequency values, highlighting their potential in catalytic applications (Karabuğa et al., 2015).

Synthesis of Thiazolidinone Derivatives

Compounds related to (2-Methoxyquinolin-4-yl)methanamine were synthesized and screened for their antibacterial and antifungal activities. These compounds, especially thiazolidinone derivatives, showed significant potential in antimicrobial activities (Rana, Mistry, & Desai, 2008).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-methoxyquinolin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFOYPOCKNHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyquinolin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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